7-Benzyl-8-(2-hydroxy-propylsulfanyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-Benzyl-8-(2-hydroxy-propylsulfanyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: is a complex organic compound that falls under the category of purine derivatives. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-(2-hydroxy-propylsulfanyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, including the introduction of the benzyl group, the hydroxy-propylsulfanyl group, and the dimethyl groups on the purine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The exact methods would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxy-propylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the benzyl group, potentially leading to the formation of dihydropurine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy-propylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine ring.
Scientific Research Applications
7-Benzyl-8-(2-hydroxy-propylsulfanyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic effects are explored in the context of anti-inflammatory, antiviral, and anticancer activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-Benzyl-8-(2-hydroxy-propylsulfanyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-propylsulfanyl group may play a crucial role in binding to these targets, while the purine ring structure contributes to the compound’s overall stability and activity.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Chlorobenzyl)-8-(2-hydroxy-ethylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- 7-(3-Bromo-benzyl)-8-(3-chloro-but-2-enylsulfanyl)-3-methyl-3,7-dihydro-purine-2,6-dione
Uniqueness
7-Benzyl-8-(2-hydroxy-propylsulfanyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group, hydroxy-propylsulfanyl group, and dimethyl groups on the purine ring sets it apart from other similar compounds, potentially leading to unique interactions with molecular targets and different biological activities.
Properties
IUPAC Name |
7-benzyl-8-(2-hydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-11(22)10-25-16-18-14-13(15(23)20(3)17(24)19(14)2)21(16)9-12-7-5-4-6-8-12/h4-8,11,22H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYLJSOXMBAIPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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